1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a thiol group at the 2-position and a cyclopropyl group at the 1-position
Vorbereitungsmethoden
The synthesis of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 2-mercapto-3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the imidazo-pyridine ring system. Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazo-pyridine ring or the thiol group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the imidazo-pyridine ring system can interact with various biological pathways, modulating cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-1H-imidazo[4,5-c]pyridine-2-thiol can be compared with other imidazo-pyridine derivatives, such as:
1-Cyclopropyl-1H-imidazo[4,5-b]pyridine: Similar structure but different positioning of the nitrogen atoms, leading to different chemical properties and biological activities.
1-Cyclopropyl-1H-imidazo[1,2-a]pyridine: Another isomer with distinct reactivity and applications.
1-Cyclopropyl-1H-imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and materials science
Eigenschaften
Molekularformel |
C9H9N3S |
---|---|
Molekulargewicht |
191.26 g/mol |
IUPAC-Name |
1-cyclopropyl-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C9H9N3S/c13-9-11-7-5-10-4-3-8(7)12(9)6-1-2-6/h3-6H,1-2H2,(H,11,13) |
InChI-Schlüssel |
DECQEZSPENPZEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(C=NC=C3)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.